Computed Lipophilicity Advantage of +0.7 LogP Units Over 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The target compound exhibits an XLogP3-AA of 2.8 [1], compared to 2.1 for the direct 2-phenyl analog (CAS 374824-28-9) [2]. This represents a +0.7 log unit increase in lipophilicity attributable to the 4-bromine substituent. In a typical medicinal chemistry series, a ΔlogP of 0.7 can correspond to a roughly 5-fold increase in membrane permeability coefficient (logPapp) based on the Lipinski relationship.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, XLogP3-AA = 2.1 |
| Quantified Difference | Δ = +0.7 log units (33% increase) |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm (2025 release) |
Why This Matters
Higher lipophilicity typically improves passive membrane permeability and CNS penetration potential, making the brominated compound preferable for cell-based assays and target engagement studies where intracellular or brain exposure is required.
- [1] PubChem Compound Summary for CID 57355265. XLogP3-AA = 2.8. View Source
- [2] PubChem Compound Summary for CID 22337487. XLogP3-AA = 2.1. View Source
